molecular formula C14H10N4 B3178522 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile CAS No. 61382-01-2

4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile

Cat. No. B3178522
CAS RN: 61382-01-2
M. Wt: 234.26 g/mol
InChI Key: JTLDSUFCRNXZNC-UHFFFAOYSA-N
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Description

4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (DADC) is a versatile molecule with a wide range of applications in the fields of synthetic organic chemistry, drug discovery and development, and materials science. DADC has a unique combination of properties, including low toxicity, high solubility in aqueous solutions, and a large range of functional groups. Its ability to form strong hydrogen bonds and its ability to coordinate with metal ions make it a useful tool for the synthesis of complex molecules and materials. DADC is also used in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of polymers and other materials.

Scientific Research Applications

Spectroscopic Analysis

The compound 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile has been studied for its electronic absorption and fluorescence spectra. Research conducted by Józefowicz et al. (2009) focused on understanding the molecule's behavior in various solvent polarities, estimating the difference in its excited and ground state dipole moments. This research is crucial for understanding the optical properties of such compounds, potentially applicable in materials science and spectroscopy (Józefowicz, Milart, & Heldt, 2009).

Catalysis in Chemical Synthesis

In the field of organic synthesis, this compound derivatives have been used in catalysis. A publication by Moghaddam et al. (2022) discussed the use of a metal-organic framework as a catalyst for synthesizing specific dicarbonitrile derivatives. Such research indicates the potential for these compounds in facilitating complex organic reactions, which is vital for pharmaceuticals and fine chemicals production (Moghaddam, Aghamiri, Motlagh, & Jarahiyan, 2022).

Polymerization and Material Science

A significant application of this compound relates to polymer science. Research by He (1984) demonstrated the formation of molecular complexes with metal chlorides, which exhibited varying catalytic activities in the polymerization of aromatic dinitriles. Such studies are fundamental to developing new materials with specific properties for use in electronics, coatings, and other industrial applications (He, 1984).

Electronics and Optoelectronics

Research into the electronic and optoelectronic applications of this compound derivatives has been reported. Auman et al. (1997) synthesized fluorinated diamine monomers related to 4,4'-diaminobiphenyl, aiming to produce polyimide films for electronics applications. This indicates the compound's relevance in developing materials with specific electronic properties, like low dielectric constants and thermal expansion (Auman, Myers, & Higley, 1997).

properties

IUPAC Name

2-amino-5-(4-amino-3-cyanophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-6H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLDSUFCRNXZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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